molecular formula C20H21FN2O4 B7191424 N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide

N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide

Cat. No.: B7191424
M. Wt: 372.4 g/mol
InChI Key: RNXQTOJQMZOGQT-UHFFFAOYSA-N
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Description

N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name

N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-16-7-5-14(6-8-16)20(25)22-12-19(24)23-10-9-18(13-23)27-17-4-2-3-15(21)11-17/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQTOJQMZOGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCC(C2)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(3-fluorophenoxy)pyrrolidine: This intermediate can be synthesized by reacting 3-fluorophenol with pyrrolidine in the presence of a suitable base, such as sodium hydride, under reflux conditions.

    Formation of 2-oxoethyl intermediate: The next step involves the acylation of the pyrrolidine intermediate with an appropriate acylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group.

    Coupling with 4-methoxybenzamide: Finally, the 2-oxoethyl intermediate is coupled with 4-methoxybenzamide using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst, such as N-hydroxysuccinimide (NHS), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific receptors or enzymes.

    Biology: It may be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Materials Science: The compound’s unique chemical properties could be explored for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[3-(3-chlorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-[2-[3-(3-bromophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide: Similar structure with a bromine atom instead of fluorine.

    N-[2-[3-(3-methylphenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[2-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-2-oxoethyl]-4-methoxybenzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its potential as a drug candidate or functional material.

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